(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol
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Overview
Description
Bis-D-fructose 2’,1:2,1’-dianhydride is a sugar dianhydride with the molecular formula C12H20O10. It is a compound formed by the dehydration of two fructose molecules, resulting in a unique structure that has garnered interest in various scientific fields .
Scientific Research Applications
1. Stereoselective Synthesis and Analytical Studies
Bis-D-fructose 2',1:2,1'-dianhydride, a cyclic disaccharide found in foodstuffs, has been a subject of research in stereoselective synthesis and analytical studies. Studies have focused on the high-yield preparation of nonsymmetrical difructose dianhydrides (DFAs) by connecting monosaccharide moieties through a xylylene bridge before bis-spiroketalization. This process, depending on spacer length, results in different regio- and stereoselectivity, providing insights into DFA synthesis for analytical and nutritional studies (Louis et al., 2008).
2. Nutritional and Functional Food Applications
DFAs, including Bis-D-fructose 2',1:2,1'-dianhydride, have significant implications in the food industry due to their nutritional features. They act as low-caloric sweeteners and exhibit prebiotic nutritional functions, favoring the growth of beneficial bacteria like Bifidobacterium spp. This has led to a surge in interest from the food industry in the potential use of DFAs as functional food ingredients (García-Moreno et al., 2008).
3. Synthesis for Biofuel Components
Research has also explored the conversion of D-fructose, a precursor of Bis-D-fructose 2',1:2,1'-dianhydride, into components for biofuels. For instance, studies have looked into the efficient preparation of renewable dicarboxylic acid monomers from D-fructose for use in polyester synthesis, showcasing the potential of fructose derivatives in sustainable material production (Amarasekara et al., 2017).
4. Immunomodulatory Effects
The differential immunomodulating effects of derivatives of Bis-D-fructose 2',1:2,1'-dianhydride, such as DFA-IV, on macrophage function have been studied. These derivatives have shown to increase tumoricidal activity, phagocytosis, and nitric oxide production in treated cells, indicating potential biomedical applications (Park et al., 2008).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-D-fructose 2’,1:2,1’-dianhydride typically involves the dehydration of fructose under controlled conditions. One common method is the use of acid catalysts to promote the formation of the dianhydride. The reaction conditions often include elevated temperatures and specific pH levels to ensure the efficient conversion of fructose to bis-D-fructose 2’,1:2,1’-dianhydride .
Industrial Production Methods: Industrial production of bis-D-fructose 2’,1:2,1’-dianhydride may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process can be scaled up by employing larger reactors and more efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Bis-D-fructose
Properties
Molecular Formula |
C12H20O10 |
---|---|
Molecular Weight |
324.28 g/mol |
IUPAC Name |
(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol |
InChI |
InChI=1S/C12H20O10/c13-1-5-7(15)9(17)11(21-5)3-20-12(4-19-11)10(18)8(16)6(2-14)22-12/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
DKOQIDXJOZQKIG-IYDDCBTQSA-N |
Isomeric SMILES |
C1[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OC[C@@]3(O1)[C@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1C2(C(C(C(O2)CO)O)O)OCC3(O1)C(C(C(O3)CO)O)O |
Synonyms |
di-D-fructose 1,2'-2,1' dianhydride difructose anhydride I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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